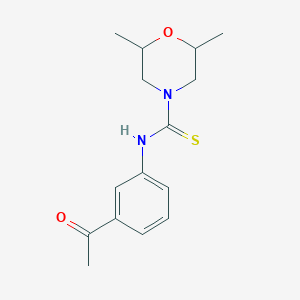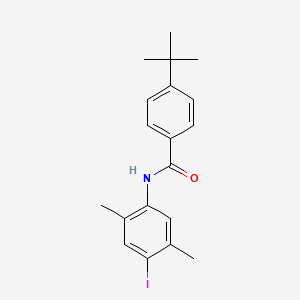![molecular formula C19H19BrN4OS B4114796 2-{5-[(4-bromobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-phenylacetamide](/img/structure/B4114796.png)
2-{5-[(4-bromobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-phenylacetamide
Übersicht
Beschreibung
2-{5-[(4-bromobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-phenylacetamide is a chemical compound that has been synthesized and studied extensively for its potential biological and medicinal applications. This compound is a member of the triazole family of compounds, which have been shown to possess a wide range of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 2-{5-[(4-bromobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-phenylacetamide is not fully understood. However, studies have suggested that the compound may exert its biological effects by inhibiting the activity of certain enzymes or proteins in the body. For example, the compound has been shown to inhibit the activity of bacterial and fungal enzymes involved in cell wall synthesis, which may contribute to its antimicrobial activity. In cancer cells, the compound has been shown to inhibit the activity of certain proteins involved in cell growth and proliferation, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{5-[(4-bromobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-phenylacetamide are complex and not fully understood. However, studies have suggested that the compound may exert its effects by modulating various biochemical pathways and physiological processes in the body. For example, the compound has been shown to modulate the activity of certain enzymes involved in oxidative stress and inflammation, which may contribute to its potential anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-{5-[(4-bromobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-phenylacetamide in lab experiments is its potent biological activity. The compound has been shown to exhibit potent antimicrobial and antitumor activity, which may be useful for studying these biological processes in vitro. However, one limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that the compound can be toxic to certain cell types at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-{5-[(4-bromobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-phenylacetamide. One area of research could focus on further elucidating the compound's mechanism of action. By understanding how the compound exerts its biological effects, researchers may be able to develop more targeted and effective treatments for various diseases.
Another area of research could focus on optimizing the synthesis method for this compound. By improving the synthesis method, researchers may be able to produce larger quantities of the compound more efficiently, which could facilitate further research on its biological and medicinal properties.
Finally, future research could focus on exploring the potential therapeutic applications of this compound. For example, the compound's potent antimicrobial and antitumor activity may make it a promising candidate for the development of new antibiotics or cancer treatments. By studying the compound's effects in vivo and in clinical trials, researchers may be able to develop new treatments that are more effective and less toxic than current therapies.
Wissenschaftliche Forschungsanwendungen
2-{5-[(4-bromobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-phenylacetamide has been studied extensively for its potential biological and medicinal applications. One area of research has focused on the compound's antimicrobial properties. Studies have shown that this compound exhibits potent antimicrobial activity against a wide range of bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.
Another area of research has focused on the compound's antitumor properties. Studies have shown that this compound exhibits potent antitumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which may be a promising mechanism for cancer treatment.
Eigenschaften
IUPAC Name |
2-[5-[(4-bromophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN4OS/c1-2-24-17(12-18(25)21-16-6-4-3-5-7-16)22-23-19(24)26-13-14-8-10-15(20)11-9-14/h3-11H,2,12-13H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFBCJFVNIQUBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)Br)CC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{5-[(4-bromobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-phenylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-chloro-2-(3-methoxypropyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4114713.png)

![N-[2-(4-chlorophenyl)ethyl]-N'-(4-nitrophenyl)thiourea](/img/structure/B4114717.png)
![2-{[2-(2,4-dichlorophenyl)-4-quinolinyl]carbonyl}-N-(2-methoxy-4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B4114729.png)
![2-[(4-chlorophenyl)thio]-N-{4-[(diethylamino)sulfonyl]phenyl}propanamide](/img/structure/B4114741.png)
![N-(2,4-dimethoxyphenyl)-2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4114745.png)
![N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4114750.png)
![N-[1-(4-sec-butylphenyl)ethyl]-N'-(2,4-dimethoxyphenyl)thiourea](/img/structure/B4114752.png)
![2-{2-[3-(trifluoromethyl)phenoxy]propanoyl}-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4114753.png)
![4-{2-[(4-biphenylyloxy)acetyl]hydrazino}-N-(4-ethoxyphenyl)-4-oxobutanamide](/img/structure/B4114765.png)
![N-(1-{[(3-ethylphenyl)amino]carbonyl}-2-methylpropyl)benzamide](/img/structure/B4114766.png)

![dimethyl 2-{[N-(3-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate](/img/structure/B4114772.png)
![dimethyl 5-({[(4-nitrophenyl)amino]carbonyl}amino)isophthalate](/img/structure/B4114778.png)